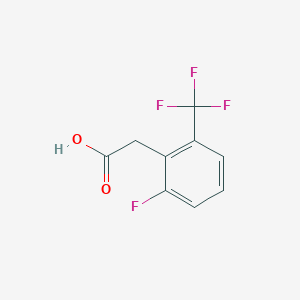

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS No. 179946-32-8) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₉H₆F₄O₂ and a molecular weight of 222.14 g/mol. Key physicochemical properties include:

It is primarily used as a laboratory chemical and intermediate in organic synthesis, manufactured by suppliers such as Capot Chemical Co., Ltd. (China). The compound’s structure features a phenylacetic acid backbone with fluorine and trifluoromethyl groups at the 2- and 6-positions, respectively, which influence its electronic and steric properties.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Flolan implique plusieurs étapes, à partir du précurseur acide arachidonique. Les étapes clés comprennent:

Cyclisation: L’acide arachidonique subit une cyclisation pour former la prostaglandine G2 (PGG2) et ensuite la prostaglandine H2 (PGH2).

Réduction et isomérisation: Le PGH2 est ensuite réduit et isomérisé pour former la prostacycline (PGI2).

Méthodes de production industrielle

La production industrielle de Flolan implique une synthèse à grande échelle utilisant des étapes similaires à la synthèse en laboratoire mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend:

Fermentation: Utilisation de micro-organismes génétiquement modifiés pour produire de l’acide arachidonique.

Synthèse chimique: Synthèse chimique à grande échelle de la prostacycline à partir de l’acide arachidonique.

Analyse Des Réactions Chimiques

Types de réactions

Flolan subit plusieurs types de réactions chimiques, notamment:

Oxydation: Flolan peut être oxydé pour former la 6-céto-prostaglandine F1α, un métabolite moins actif.

Réduction: Les réactions de réduction peuvent convertir Flolan en divers dérivés de prostaglandine.

Réactifs et conditions courants

Agents oxydants: Le peroxyde d’hydrogène et autres peroxydes sont couramment utilisés pour les réactions d’oxydation.

Agents réducteurs: Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés pour les réactions de réduction.

Catalyseurs: Divers catalyseurs métalliques, tels que le palladium sur carbone, sont utilisés pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent:

6-céto-prostaglandine F1α: Formée par oxydation.

Dérivés de prostaglandine: Formés par des réactions de réduction et de substitution.

Applications de la recherche scientifique

Flolan a un large éventail d’applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et la réactivité des prostaglandines.

Biologie: Investigated for its role in cellular signaling and vascular biology.

Médecine: Largement utilisé dans la recherche clinique pour le traitement de l’HTAP et d’autres maladies cardiovasculaires.

Industrie: Appliqué dans le développement de nouveaux agents thérapeutiques et systèmes d’administration de médicaments

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H6F4O2

- Molecular Weight : Approximately 222.14 g/mol

- Physical Form : White crystalline solid

- Boiling Point : 86-89 °C

- Melting Point : 78-81 °C

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties of this compound, enhancing its reactivity and stability in various chemical reactions.

Chemistry

2-Fluoro-6-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its applications include:

- Reagent in Cross-Coupling Reactions : It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This reaction involves the coupling of the acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.

- Functional Group Transformations : The compound can undergo various transformations typical of carboxylic acids, including oxidation to form carboxylic acids or reduction to yield alcohols.

Biology

Research into the biological activities of this compound is ongoing, with potential applications including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on specific enzymes, making it a candidate for drug discovery and development .

- Cellular Processes : Investigations are being conducted into its effects on cellular functions, which could reveal insights into its pharmacological potential.

Medicine

The unique structure of this compound positions it as a promising candidate for medicinal chemistry:

- Drug Development : Its fluorinated nature may enhance metabolic stability and lipophilicity, characteristics desirable in drug candidates. Research is focused on exploring its therapeutic effects and potential as an anti-inflammatory agent or enzyme inhibitor .

Industry

In industrial applications, this compound is utilized for:

- Synthesis of Specialty Chemicals : It plays a role in producing advanced materials with specific properties due to its unique electronic characteristics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Chemistry | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds |

| Biology | Enzyme inhibition | Potential drug candidate |

| Medicine | Anti-inflammatory research | Enhances metabolic stability |

| Industry | Specialty chemicals production | Unique electronic properties |

Mécanisme D'action

Flolan exerce ses effets par les mécanismes suivants:

Vasodilatation: Flolan se lie aux récepteurs de la prostacycline sur les cellules musculaires lisses vasculaires, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique (AMPc) et une vasodilatation subséquente.

Inhibition de l’agrégation plaquettaire: Flolan inhibe l’agrégation plaquettaire en augmentant les niveaux d’AMPc dans les plaquettes, empêchant la formation de caillots sanguins.

Effets anti-inflammatoires: Flolan réduit la production de cytokines pro-inflammatoires et augmente les cytokines anti-inflammatoires

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-fluoro-6-(trifluoromethyl)phenylacetic acid with analogous fluorinated phenylacetic acid derivatives.

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid

- CAS No.: 914635-43-1

- Molecular Formula : C₁₀H₇ClF₄O₂

- Molecular Weight : 270.61 g/mol

- Stable under normal conditions but reacts with strong bases/oxidizers. Used in scientific research and development (SynQuest Laboratories, USA).

- Structural Differences : Addition of a chlorine atom at position 4 and a methyl group at position 3 increases molecular weight and steric hindrance compared to the parent compound.

2-Fluoro-6-(trifluoromethyl)benzoic Acid

- CAS No.: 32890-94-1

- Molecular Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Key Properties :

- Functional Group Impact : The carboxylic acid group directly attached to the aromatic ring alters solubility and reactivity.

4-Bromo-3-(trifluoromethyl)phenylacetic Acid

- CAS No.: 914637-17-5

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : 283.04 g/mol

- Key Properties: Bromine substitution enhances electrophilic aromatic substitution reactivity. Solubility: Slightly soluble in chloroform and methanol.

- Comparative Analysis : Bromine’s larger atomic radius compared to fluorine may reduce metabolic stability in biological systems.

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic Acid

Activité Biologique

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a trifluoromethyl group and a fluoro group. This unique configuration enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, particularly in cellular signaling pathways and vascular biology. Preliminary studies suggest that it may interact with specific receptors or enzymes, influencing cellular processes such as inflammation and metabolism.

Inhibition of Enzymatic Activity

One significant aspect of its biological activity involves the inhibition of certain enzymes. For instance, studies have shown that fluorinated compounds can affect the function of cyclooxygenases (COX), which are critical in the inflammatory response. The binding affinity and inhibition kinetics of this compound with COX enzymes warrant further investigation to elucidate its potential as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of various fluorinated compounds on COX activity, highlighting that this compound inhibited COX-1 and COX-2 with varying potency. The results indicated that this compound could serve as a lead for developing new anti-inflammatory drugs targeting these enzymes.

Case Study 2: Vascular Biology

Another research effort focused on the role of this compound in vascular biology. It was found to influence endothelial cell function, potentially affecting angiogenesis and vascular permeability. These findings suggest that it may have therapeutic implications for cardiovascular diseases.

Q & A

Q. Basic: What synthetic routes are commonly employed for 2-fluoro-6-(trifluoromethyl)phenylacetic acid, and what are their efficiency metrics?

Methodological Answer:

The synthesis typically involves coupling fluorinated aromatic precursors with acetic acid derivatives. A plausible route includes:

Friedel-Crafts acylation of a fluorinated benzene derivative (e.g., 2-fluoro-6-trifluoromethylbenzene) with chloroacetyl chloride, followed by hydrolysis to yield the acetic acid moiety.

Nucleophilic aromatic substitution using a pre-functionalized trifluoromethylphenylacetic acid intermediate, where fluorine is introduced via fluorinating agents like Selectfluor® .

Efficiency is measured by yield (typically 40–70% for multi-step syntheses) and purity (>95% via HPLC, as seen in analogous phenylacetic acid syntheses ).

Q. Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase, comparing retention times to certified standards .

- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular weight (expected [M]+• at m/z 222.08) and fragmentation patterns, as demonstrated for structurally similar benzoic acid derivatives .

- NMR : <sup>19</sup>F NMR to resolve fluorinated substituents (δ -60 to -70 ppm for CF3, δ -110 ppm for aromatic F) and <sup>1</sup>H NMR for acetic acid protons (δ 3.6–3.8 ppm, AB quartet) .

Q. Advanced: What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic substitution reactions involving this compound?

Methodological Answer:

The CF3 group is strongly electron-withdrawing, directing electrophiles to the meta position relative to itself. Computational studies (e.g., DFT) reveal:

- Reduced electron density at the aromatic ring due to CF3’s inductive effect, lowering activation energy for nucleophilic attacks.

- Steric hindrance from the bulky CF3 group may limit regioselectivity in crowded systems, as observed in fluorinated phenylacetic acid derivatives .

Experimental validation involves kinetic isotope effect (KIE) studies or substituent-directed lithiation .

Q. Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, with mass loss attributed to decarboxylation (CO2 release) .

- Hydrolytic Degradation : Under acidic/basic conditions, hydrolysis of the acetic acid moiety generates 2-fluoro-6-(trifluoromethyl)phenol, identifiable via GC-MS .

- Photostability : UV irradiation (254 nm) may cleave C-F bonds, producing trifluoroacetic acid (TFA) as a byproduct, detectable via ion chromatography .

Q. Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental matrices?

Methodological Answer:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>80%) from water/soil .

- Detection Limits : LC-MS/MS achieves limits of quantification (LOQ) <1 ng/L but requires derivatization (e.g., pentafluorobenzyl ester) to enhance ionization .

- Interference Mitigation : Co-eluting perfluorinated compounds (e.g., PFOS) necessitate high-resolution mass spectrometry (HRMS) for accurate identification .

Q. Basic: What are the key spectroscopic signatures for distinguishing this compound from its structural analogs?

Methodological Answer:

- IR Spectroscopy : Strong C=O stretch at 1700–1750 cm<sup>-1</sup> (acetic acid) and C-F stretches at 1100–1250 cm<sup>-1</sup> .

- <sup>13</sup>C NMR : Distinct signals at δ 170–175 ppm (carboxylic acid), δ 120–125 ppm (CF3), and δ 160–165 ppm (C-F) .

- X-ray Crystallography : Unit cell parameters (e.g., monoclinic symmetry) and dihedral angles between substituents differentiate it from analogs like 3-fluorophenylacetic acid .

Q. Advanced: How can computational modeling predict the compound’s environmental persistence and toxicity?

Methodological Answer:

- Persistence : Quantitative Structure-Activity Relationship (QSAR) models estimate a half-life >60 days in water, driven by the stability of C-F bonds .

- Toxicity : Molecular docking simulations suggest low binding affinity to human cyclooxygenase (COX) enzymes, reducing acute toxicity risks .

- Bioaccumulation : Log P values (~2.5) calculated via COSMO-RS indicate moderate lipophilicity, warranting bioaccumulation assays in aquatic organisms .

Q. Basic: What are the optimal reaction conditions for introducing functional groups (e.g., amines) to this compound?

Methodological Answer:

- Amidation : Use EDC/HOBt coupling agents in DMF at 25°C, achieving >80% yield with primary amines.

- Esterification : Catalyze with H2SO4 in ethanol under reflux (12 h), monitored via TLC (Rf = 0.5 in hexane/EtOAc) .

- Halogenation : Electrophilic fluorination with NFSI in acetonitrile at 0°C retains the CF3 group’s integrity .

Propriétés

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.